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Compound Focus: Capmatinib Hydrochloride

CAS No.: 1865733-40-9

Cat. No.: S9103187

Comparative Profile of Type Ib MET Inhibitors

Property Capmatinib Tepotinib Savolitinib Gumarontinib
Absorption 1.09 - 1.87 hours ~8.0 hours [1] 2.0-4.0hours[1] ~4.0 hours [1]
(tmax) (Fastest) [1]
Systemic Highest [1] Relatively low [1] Information Information
Exposure Missing Missing
IC50 (Potency) 0.6 nmol/L (Ba/F3 Information Missing  Information Information

METex14 cell line) Missing Missing

[1]
Dose Proportional (100- Lower at higher Proportional (100-  Information
Proportionality 600 mg BID) [1] doses (400-1400 1000 mg QD) [1] Missing

mg QD) [1]

| Key Efficacy (ORR) | * 68% in treatment-naive METex14 [1] » 47% in MET GCN >6 [2] * 50% in MET
GCN =10 or METex14 [3] | Demonstrates extraordinary efficacy in METex14 [1] | Information Missing |
Information Missing | | Impact of Food | Minimal impact on exposure [1] | Information Missing |
Information Missing | Information Missing | | Hepatic Impairment | No dosage adjustment required [1] |

Information Missing | Information Missing | Information Missing |
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Structural and Mechanistic Classification

MET inhibitors are categorized based on their binding mode to the MET kinase domain. Capmatinib is
classified as a Type Ia inhibitor, characterized by its interaction with the solvent-front residue (G1163) in
the active conformation of the kinase [4]. This structural distinction can influence the resistance profile and

efficacy.

The following diagram illustrates the binding modes of different MET inhibitor types, highlighting

MET Kinase Domain

Binds active conformation | Binds active conformation

capmatinib's specific classification.
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Diagram: Classification of MET Inhibitors by Binding Mode. Capmatinib and tepotinib are classified as
Type Ia inhibitors that bind the active kinase conformation and interact with the solvent-front region, while

Type II inhibitors like cabozantinib bind a distinct inactive conformation [4].

Key Experimental Data and Protocols

The efficacy data for capmatinib primarily comes from well-defined clinical trials and biomarker analyses.

¢ Clinical Trial Desigh (GEOMETRY mono-1): The pivotal phase Il trial enrolled patients with
advanced MET-dysregulated NSCLC. Key eligibility included METex14 mutations or MET amplification
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assessed via next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH).
Patients received capmatinib at 400 mg twice daily. The primary endpoint was Overall Response
Rate (ORR) by RECIST v1.1, assessed by a blinded independent review committee [1] [2].

¢ Biomarker Analysis: Retrospective central analysis of tumor samples was critical. Efficacy was
strongly correlated with specific MET aberrations [2]:

o MET Gene Copy Number (GCN): GCN =6 was a key threshold for response.
o METex14 mutation: Identified as a potent driver sensitive to capmatinib.

o Statistical Analysis: ORR with 95% confidence interval was calculated. Median progression-free
survival (PFS) was estimated using the Kaplan-Meier method [2] [3].

Key Differentiating Factors for Capmatinib

e Superior CNS Activity: Due to its lipophilicity and permeability, capmatinib shows promising
intracranial efficacy. Preclinical models showed a high cerebrospinal fluid (CSF) concentration,
correlating with good intracranial responses in patients with METex14 NSCLC and brain metastases
[1].

e Favorable Pharmacokinetics: Its rapid absorption and high exposure, with minimal impact from food
or drug-drug interactions, offer clinical convenience and a predictable efficacy profile [1].

¢ Efficacy in High-Amplification Populations: Beyond METex14 mutations, capmatinib shows high
response rates (47-50%) in patients with high-level MET amplification (GCN =6 or >10) [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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versus-other-met-inhibitors-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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